molecular formula C16H36IP B1222163 Tetrabutylphosphonium iodide CAS No. 3115-66-0

Tetrabutylphosphonium iodide

Cat. No. B1222163
CAS RN: 3115-66-0
M. Wt: 386.33 g/mol
InChI Key: CCIYPTIBRAUPLQ-UHFFFAOYSA-M
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Description

Synthesis Analysis Tetrabutylphosphonium iodide is synthesized through palladium-catalyzed coupling reactions, showcasing the method's compatibility with various functional groups. This efficient synthesis involves the coupling of aryl iodides, bromides, or triflates with triphenylphosphine, yielding functionalized tetraarylphosphonium salts in high yields. This process is notable for its adaptability to different functional groups such as alcohols, ketones, aldehydes, phenols, and amides, indicating the versatility of tetrabutylphosphonium iodide's synthesis methods (Marcoux & Charette, 2008).

Molecular Structure Analysis The molecular structure of tetra(4-methoxyphenyl)phosphonium iodide, a related compound, has been elucidated through crystallographic studies. It is characterized by a noncentrosymmetric orthorhombic space group, with dimensions indicating a quasi-octupolar tetrahedral chromophore structure. This structure contributes to its nonlinear optical properties, underlining the significance of structural analysis in understanding the functional capabilities of tetrabutylphosphonium iodide derivatives (Bourgogne et al., 2000).

Chemical Reactions and Properties Phosphonium salts, including tetrabutylphosphonium iodide, play a crucial role in various chemical reactions. They have demonstrated utility in the synthesis of cyclic carbonates through carbon dioxide fixation under atmospheric pressure, highlighting their role in coupling reactions with epoxides to produce five-membered cyclic carbonates. These reactions are facilitated by the unique catalytic properties of phosphonium salts, demonstrating the broad chemical reactivity and application potential of tetrabutylphosphonium iodide (Toda et al., 2016).

Physical Properties Analysis The physical properties of tetrabutylphosphonium iodide are closely linked to its crystalline structure and the arrangement of cation-anion pairs. Studies have shown that the material crystallizes in a noncentrosymmetric orthorhombic space group, with specific unit cell parameters contributing to its physical characteristics. These properties are essential for understanding the material's behavior and potential applications in various fields (Bourgogne et al., 2000).

Chemical Properties Analysis The chemical properties of tetrabutylphosphonium iodide facilitate its role in numerous reactions, including the catalysis of carbon dioxide transformation to synthesize α-alkylidene cyclic carbonates at ambient conditions. The efficiency of this process is attributed to the ionic liquid's capability to capture and activate CO2, showcasing the chemical versatility of tetrabutylphosphonium iodide and its derivatives (Wu et al., 2017).

Scientific Research Applications

Catalysis in Organic Synthesis

Tetrabutylammonium iodide has been identified as an efficient catalyst in the cyclization of unsaturated N-chloroamines, facilitating the synthesis of 3-chloropiperidines through N-iodoamine intermediates acting as iodonium ion sources. This process demonstrates its utility in organic synthesis and catalysis (Noack & Göttlich, 2002).

Nonlinear Optical Properties

The tetra(4-methoxyphenyl)phosphonium iodide crystal showcases quasi-octupolar tetrahedral chromophores with quadratic nonlinear optical properties. These properties indicate potential in photonic and electronic applications due to their hyperpolarizability and transparency (Bourgogne et al., 2000).

Biomass-Derived Solvent Applications

Tetrabutylphosphonium 4-ethoxyvalerate, derived from γ-valerolactone, has been used as an alternative solvent in Pd-catalyzed Sonogashira coupling reactions. This application demonstrates the potential of biomass-derived solvents in industrially important transformations, combining environmental efficiency with chemical effectiveness (Orha et al., 2019).

Flame Retardant Applications

Research on the application of piperazine-phosphonates as flame retardants on cotton fabric has shown the effectiveness of Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP). These compounds, when applied to cotton, significantly alter its thermal degradation properties (Nguyen et al., 2014).

Iodide Sensing

Tetrabutylphosphonium-based ionic liquids have been employed in solid-state ion-selective electrodes (ISEs) for iodide sensing. Their utilization demonstrates their effectiveness in developing sensors with good sensitivity and selectivity towards specific ions (Shvedene et al., 2012).

Colorimetric Iodide Sensing

Research on the use of citrate-stabilized core/shell Cu@Au nanoparticles for iodide recognition and sensing highlights the unique colorimetric properties of these nanoparticles, which change color in the presence of iodide ions. This approach offers a novel method for the rapid and reliable detection of iodide (Zhang et al., 2011).

Synthesis of Functionalized Tetraarylphosphonium Salts

The palladium-catalyzed synthesis of functionalized tetraarylphosphonium salts has been reported, demonstrating compatibility with various functional groups and high yields. This method has applications in the production of phosphonium salts for various industrial and research purposes (Marcoux & Charette, 2008).

Corrosion Inhibition

Studies on the corrosion inhibitive action of tetra butyl phosphonium hydroxide (TBPH) on mild steel in acidic medium, particularly when combined with potassium iodide (KI), show significant improvements in corrosion inhibition efficiency. This application is crucial in materials science for protecting metals from corrosive environments (Vashisht et al., 2016).

Analytical Chemistry Applications

In analytical chemistry, tetrabutylphosphonium iodide has been used in methods such as the determination of trace inorganic anions by electron-capture gas chromatography. It serves as a phase-transfer catalyst in reactions, showcasing its utility in precise analytical measurements (Funazo et al., 1986).

Safety And Hazards

Tetrabutylphosphonium iodide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin and eye irritation, and respiratory system damage .

properties

IUPAC Name

tetrabutylphosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIYPTIBRAUPLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3115-68-2 (Parent)
Record name Phosphonium, tetrabutyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20953241
Record name Tetrabutylphosphanium iodide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylphosphonium iodide

CAS RN

3115-66-0
Record name Phosphonium, tetrabutyl-, iodide (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, tetrabutyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003115660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrabutylphosphonium iodide
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Record name Tetrabutylphosphanium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
E González-Juárez, K Valadez-Villalobos… - Thin Solid Films, 2023 - Elsevier
… In this work, we synthesized the ionic liquid tetrabutylphosphonium iodide and applied it as … Specific conditions of tetrabutylphosphonium iodide (B 4 PI) interfacial modification resulted …
Number of citations: 2 www.sciencedirect.com
H Ozawa, A Urayama, H Arakawa - Electrochimica Acta, 2016 - Elsevier
… The DSC using the electrolyte solution containing tetrabutylphosphonium iodide showed higher Jsc. value and lower Voc and FF values compared to those of the DSC using the …
Number of citations: 3 www.sciencedirect.com
KM Weber - 2006 - search.proquest.com
… The perfluorinated phosphonium salts were shown to have similar reactivity and selectivity compared to the standard phase transfer catalyst, tetrabutylphosphonium iodide, in the …
Number of citations: 3 search.proquest.com
M Stalpaert, FG Cirujano, DE De Vos - ACS Catalysis, 2017 - ACS Publications
We report the use of the ionic liquid tetrabutylphosphonium bromide as a solvent and catalyst for dehydration of diols to conjugated dienes. This system combines stability, high reaction …
Number of citations: 30 pubs.acs.org
K Valadez-Villalobos, E González-Juárez… - Available at SSRN … - papers.ssrn.com
… In this work, we synthesized the ionic liquid tetrabutylphosphonium iodide and applied it as an additive at the interface between the electron selective contact – mesoporous – TiO2 and …
Number of citations: 0 papers.ssrn.com
SH Kang, JS Han, BR Yoo, ME Lee, IN Jung - Organometallics, 2003 - ACS Publications
… The same reaction with tetrabutylphosphonium iodide catalyst under the same conditions … recovered after reaction showed a 99:1 mixture of tetrabutylphosphonium iodide and TBPC. …
Number of citations: 28 pubs.acs.org
VV Sharutin, OK Sharutina, VS Senchurin… - 2013 - butlerov.com
… By the reaction of tetrabutylphosphonium iodide with bismuth triiodide (2:1, 1:1, 1:2 mol) we … =O)8Bi]3+[Bi2I9]3- (II) (tetrabutylphosphonium iodide, bismuth triiodide: 1:2 mol.) In cationic …
Number of citations: 2 butlerov.com
E Naveau, C Calberg, C Detrembleur, C Jérôme… - Applied clay …, 2011 - Elsevier
… The other surfactants were purchased from Sigma Aldrich or ABCR (tetrabutylphosphonium iodide). The choice of surfactants was based on their commercial availability, their size, the …
Number of citations: 26 www.sciencedirect.com
JF Knifton, RA Grigsby Jr, S Herbstman - … of Synthesis Gas and Alcohols to …, 1984 - Springer
… and triruthenium dodecacarbonyl, dispersed in a molten, quaternary phosphonium or ammonium salt, such as tetrabutylphosphonium bromide and tetrabutylphosphonium iodide. …
Number of citations: 2 link.springer.com
JF Knifton, RA Grigsby Jr - … of Synthesis Gas and Alcohols to …, 2012 - books.google.com
… and triruthenium dodecacarbonyl, dispersed in a molten, quaternary phosphonium or ammonium salt, such as tetrabutylphosphonium bromide and tetrabutylphosphonium iodide. …
Number of citations: 0 books.google.com

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